Trimethylgallium

Catalog No.
S1503582
CAS No.
1445-79-0
M.F
C3H9Ga
M. Wt
114.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylgallium

CAS Number

1445-79-0

Product Name

Trimethylgallium

IUPAC Name

trimethylgallane

Molecular Formula

C3H9Ga

Molecular Weight

114.83 g/mol

InChI

InChI=1S/3CH3.Ga/h3*1H3;

InChI Key

XCZXGTMEAKBVPV-UHFFFAOYSA-N

SMILES

C[Ga](C)C

Canonical SMILES

C[Ga](C)C

The exact mass of the compound Trimethylgallium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethylgallium (TMGa) is the premier Group III metalorganic precursor utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) and Metal-Organic Vapor Phase Epitaxy (MOVPE). As a high-purity liquid source, it provides the essential gallium framework for synthesizing advanced compound semiconductors, including GaN, GaAs, and β-Ga2O3 [1]. Unlike heavier alkyls, TMGa possesses an exceptionally high vapor pressure, making it the industry standard for high-throughput, high-temperature epitaxial processes where precise stoichiometric control and rapid mass transport are paramount for commercial wafer production [2].

Generic substitution of TMGa with other gallium sources fundamentally alters reactor kinetics and film properties. Replacing TMGa with Triethylgallium (TEGa) drastically reduces the precursor vapor pressure, severely bottlenecking the maximum achievable mass transport and making it unviable for rapid thick-film epitaxy[1]. Furthermore, TEGa decomposes via β-hydride elimination, which strips carbon from the growing film; while useful for low-carbon baseline films, this fails when intentional carbon auto-doping is required to create semi-insulating buffer layers [2]. Conversely, substituting with Gallium Trichloride (GaCl3) introduces corrosive halogen byproducts that are incompatible with standard MOCVD equipment, restricting its use exclusively to Hydride Vapor Phase Epitaxy (HVPE) [3].

Vapor Pressure and Mass Transport Efficiency

TMGa exhibits a significantly higher vapor pressure than its closest in-class substitute, TEGa, which directly dictates the efficiency of precursor delivery into the MOCVD reactor. At 20°C, TMGa maintains a vapor pressure of approximately 182 Torr, whereas TEGa only reaches about 5 Torr [1]. This massive differential allows TMGa to be delivered at high molar flow rates without the need to aggressively heat the precursor bubbler, ensuring stable, high-volume mass transport required for industrial-scale epitaxy [2].

Evidence DimensionVapor Pressure at 20°C
Target Compound Data~182 Torr
Comparator Or Baseline~5 Torr (TEGa)
Quantified DifferenceTMGa provides >36x higher vapor pressure at room temperature.
ConditionsStandard MOCVD bubbler conditions at 20°C

Enables high precursor flux for industrial-scale, high-throughput MOCVD without risking precursor condensation in delivery lines.

Epitaxial Growth Rate for Thick-Film Power Devices

For vertical power devices requiring thick drift layers (e.g., β-Ga2O3 or GaN), the growth rate is a critical procurement metric. MOCVD processes utilizing TMGa can sustain rapid epitaxial growth rates of 2.8 to 6.7 μm/h under optimized oxygen/nitrogen flows [1]. In contrast, processes relying on TEGa are kinetically limited to much slower growth rates, typically plateauing between 0.2 and 1.0 μm/h[2]. This makes TMGa the only viable choice for cost-effective manufacturing of thick epitaxial layers.

Evidence DimensionMaximum practical MOCVD growth rate
Target Compound Data2.8 to 6.7 μm/h
Comparator Or Baseline0.2 to 1.0 μm/h (TEGa)
Quantified DifferenceTMGa enables up to 6.7x faster epitaxial growth.
ConditionsHomoepitaxial MOCVD growth of β-Ga2O3 and GaN

Reduces reactor time significantly for thick epitaxial layers, fundamentally lowering the manufacturing cost of vertical power electronics.

Autodoping Capability for Semi-Insulating Buffer Layers

TMGa decomposes via a homolytic radical mechanism, releasing methyl radicals that naturally incorporate carbon into the growing crystal lattice. This allows TMGa to achieve background carbon concentrations of 10^16 to over 10^17 cm^-3, which act as deep acceptors to compensate n-type impurities [1]. TEGa, decomposing via β-hydride elimination, leaves a significantly lower carbon footprint, often below the detection limit [2]. For High Electron Mobility Transistors (HEMTs), TMGa's inherent carbon incorporation is leveraged to grow highly resistive, semi-insulating GaN buffer layers without requiring external carbon dopant gases [1].

Evidence DimensionBackground Carbon Incorporation
Target Compound Data10^16 to >10^17 cm^-3 (via methyl radical homolysis)
Comparator Or BaselineOften below SIMS detection limit (via β-hydride elimination for TEGa)
Quantified DifferenceTMGa provides orders of magnitude higher controllable carbon incorporation.
ConditionsUndoped GaN/Ga2O3 MOCVD growth without external C-precursors

Eliminates the need for complex external carbon doping lines when engineering semi-insulating buffer layers for RF and power HEMTs.

High-Throughput Manufacturing of Vertical Power Electronics

TMGa is the mandatory precursor for MOCVD growth of thick β-Ga2O3 and GaN drift layers. Its ability to support growth rates exceeding 3 μm/h ensures that the deposition of 10+ micron thick layers remains economically viable for commercial foundry operations, avoiding the throughput bottlenecks associated with TEGa [1].

Semi-Insulating GaN Buffer Layers for RF HEMTs

In the production of GaN-on-Si or GaN-on-SiC High Electron Mobility Transistors, TMGa is specifically selected to grow the highly resistive buffer layer. By tuning the reactor pressure and temperature, engineers can utilize TMGa's methyl radicals to achieve precise carbon auto-doping, preventing parasitic leakage currents without the cost of external doping gases [2].

High-Temperature Nitride Epitaxy

Because the cracking of ammonia (NH3) requires temperatures exceeding 1000°C, GaN MOCVD requires a gallium precursor that is delivered efficiently at high fluxes to match the reaction kinetics. TMGa's high vapor pressure and thermal decomposition profile make it the optimal match for these high-temperature regimes, ensuring stoichiometric stability [3].

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 203 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (18.72%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (54.19%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (18.72%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (20.69%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1445-79-0

Wikipedia

Trimethylgallium

General Manufacturing Information

Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Miscellaneous manufacturing
Gallium, trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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